![molecular formula C14H23ClN2O2 B1388955 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride CAS No. 1185293-60-0](/img/structure/B1388955.png)
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride
Overview
Description
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride is a biochemical used for proteomics research . The compound has a molecular formula of C14H22N2O2•HCl and a molecular weight of 286.8 .
Molecular Structure Analysis
The InChI code for 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol is 1S/C14H22N2O2/c1-12-2-4-14 (5-3-12)18-11-13 (17)10-16-8-6-15-7-9-16/h2-5,13,15,17H,6-11H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.8 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride has several unique properties that make it a valuable tool for a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, as a catalyst for the synthesis of polymers, and as a ligand for the synthesis of coordination complexes. It has also been used in the study of enzyme kinetics and for the study of protein-protein interactions.
Mechanism of Action
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride acts as a proton donor, donating a proton to the target molecule. The piperazine ring is able to form hydrogen bonds with the target molecule, and the p-tolyloxy group can act as an electron donor. The proton transfer causes the target molecule to become more reactive and can lead to the formation of new bonds or the breaking of existing ones.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase and adenosine deaminase. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
Advantages and Limitations for Lab Experiments
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in both water and organic solvents. It is also relatively stable and has a low toxicity profile. The main limitation of this compound is that it is not very soluble in non-polar solvents, which can limit its use in certain types of experiments.
Future Directions
The potential applications of 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride are still being explored. It is likely that it will continue to be used as a reagent for the synthesis of other compounds, as a catalyst for the synthesis of polymers, and as a ligand for the synthesis of coordination complexes. Additionally, further research into the biochemical and physiological effects of this compound may lead to the development of new therapeutic agents. Finally, the synthesis of novel derivatives of this compound may lead to the development of compounds with improved properties.
Safety and Hazards
properties
IUPAC Name |
1-(4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-12-2-4-14(5-3-12)18-11-13(17)10-16-8-6-15-7-9-16;/h2-5,13,15,17H,6-11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMLESHEKLATNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCNCC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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